molecular formula C11H12Cl2N2O B1675026 Lofexidine CAS No. 31036-80-3

Lofexidine

Cat. No. B1675026
CAS RN: 31036-80-3
M. Wt: 259.13 g/mol
InChI Key: KSMAGQUYOIHWFS-UHFFFAOYSA-N
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Description

Lofexidine is a centrally acting alpha2-adrenergic agonist used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults . It is a non-opioid prescription medicine used in adults to help with the symptoms of opioid withdrawal that may happen when you stop taking an opioid suddenly .


Synthesis Analysis

The synthesis of Lofexidine involves the transformation of an amide compound into an imidazoline compound by the electrophilic alkylation of the amide oxygen by trimethyloxonium tetrafluoroborate (Me30 + BF4 _) and subsequent reaction with ethylenediamine .


Molecular Structure Analysis

The chemical formula for Lofexidine is C11H12Cl2N2O . It is a selective α2-adrenergic receptor agonist . The INN defines this drug as a racemic mixture of stereo isomers .


Physical And Chemical Properties Analysis

The chemical formula for Lofexidine hydrochloride is C11H12Cl2N2O•HCl with a molecular weight of 295.6 grams per mole .

Scientific Research Applications

Pharmacological Profile and Opioid Detoxification

Lofexidine is an α2-receptor agonist structurally related to clonidine, primarily recognized for its potential in opioid detoxification. Unlike clonidine, lofexidine is not an effective antihypertensive agent but reduces sympathetic outflow, alleviating many opioid withdrawal symptoms. Clinical trials have compared lofexidine against opioid receptor agonists and clonidine, indicating its efficacy in reducing opioid withdrawal symptoms with a favorable safety profile, particularly in terms of hypotension risk (Gish et al., 2010).

Effect on Cocaine Self-administration

Research exploring lofexidine's interaction with cocaine demonstrates its differential impact on cocaine self-administration among rhesus monkeys. While acute treatment with lofexidine reduced cocaine self-administration, chronic treatment did not affect food-maintained responding, suggesting lofexidine's limited efficacy as a treatment for cocaine abuse in polydrug users (Kohut et al., 2013).

Cardiac Safety and Opioid Withdrawal

The cardiac safety of lofexidine during opioid withdrawal has been a subject of research, particularly its effect on cardiac repolarization. Studies indicate small, transient increases in QTcF (QT interval, heart-rate corrected, Fridericia formula) without significant long-term effects, suggesting lofexidine's safety profile in opioid detoxification settings (Darpö et al., 2019).

Comparison with Clonidine and Other Agents

Lofexidine has been compared to clonidine, another α-2-adrenergic agonist, in various studies. While generally equivalent in efficacy for mitigating opioid withdrawal symptoms, lofexidine is associated with fewer adverse effects, such as hypotension, making it a potentially more favorable option. However, the choice between lofexidine and other treatments may depend on factors like cost, detoxification setting, and the value of other preferred modalities (Kuszmaul et al., 2019).

Limitations and Future Directions

Although lofexidine shows promise in the treatment of opioid withdrawal, research also highlights its limitations and the need for further studies to refine its use. For instance, lofexidine's role in treating alcohol withdrawal has been questioned due to increased withdrawal severity and hypotensive issues in some studies, indicating its potential contraindication in such contexts (Keaney et al., 2001).

Safety And Hazards

Lofexidine can cause serious side effects on your heart or blood vessels. It can cause slow heartbeats, severe dizziness, or fainting. It is advised to avoid driving or doing other tasks that require alertness until you know how this medicine affects you . It is also recommended to avoid becoming overheated or dehydrated, as it could lead to very low blood pressure .

Future Directions

Lofexidine was FDA approved for the treatment of opioid withdrawal in 2018. It is said to exert comparatively less hypotensive and sedative side effects, a potential advantage over clonidine, although comparative trials are lacking . It is part of a broader, long-term treatment plan for managing Opioid Use Disorder .

properties

IUPAC Name

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAGQUYOIHWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21498-08-8 (mono-hydrochloride)
Record name Lofexidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023221
Record name Lofexidine
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Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lofexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.47e-01 g/L
Record name Lofexidine
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Record name Lofexidine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Lofexidine is a potent alpha2-adrenergic receptor agonist with some moderate agonistic affinity towards Alpha-1A adrenergic receptor and 5-HT1a, 5-HT7, 5HT2c and 5HT1d receptors. The alpha2-adrenergic receptor is normally targeted by norepinephrine and its activation inhibits the synthesis of cAMP which in turn leads to potassium efflux and suppression of neural firing and inhibition of norepinephrine release. All of this activity can reduce the heart rate, blood pressure, and attenuate sympathetic stress response. Opioids inhibit cAMP in the noradrenergic neurons and their discontinuation produces a rise in the level of cAMP. This will generate an increase in norepinephrine which is associated with the symptoms of withdrawal. The magnitude of the effect is augmented by chronic opioid use due to the compensatory mechanisms of continuous negative feedback. Therefore, chronic opioid use translates into an exacerbated production of cAMP and norepinephrine release. Lofexidine replaces the opioid-driven inhibition of cAMP production by activating the alpha2-adrenergic receptor and moderating the symptoms of opioid withdrawal. This effect is performed without interacting with opioid receptors which mediate other activities of opioid dependence or addiction.
Record name Lofexidine
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Product Name

Lofexidine

CAS RN

31036-80-3
Record name Lofexidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lofexidine [INN:BAN]
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Record name Lofexidine
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Record name Lofexidine
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Record name LOFEXIDINE
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Record name Lofexidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221-223, 127 °C
Record name Lofexidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Lofexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Another process is also based on (+)-2-(2,6-dichlorophenoxy)-propionic acid ethylester which is reacted with an ethanolic solution of ammonia at room temperature and is converted in to (-)-2-(2,6dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofuran complex and 4-methyl-morpholine in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (+)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride, this compound is dissolved in ethanol and is cyclised by adding 1,2-diaminoethane to produce (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (+)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (+) base thus obtained.
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amide
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[Compound]
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(+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
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nitrile
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Synthesis routes and methods II

Procedure details

50.2 g (=0.2646 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 30.0 g (=0.108 mols) of (+)-2-(2,6 -dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 63.0 g (=0.5155 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 16.0 g of (+)-2-[1-(2,6-dichlorophenoxy)ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp: 127°-128° C.: [α]D20 =+80.6° (c=1/ethanol).
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30 g
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reactant
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63 g
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700 mL
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25 mL
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50.2 g
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Synthesis routes and methods III

Procedure details

A mixture of 25 (25 g, 106.8 mmol), trimethyloxonium tetrafluoroborate (16.6 g, 110 mmol) and CH2Cl2 (600 mL) was stirred for 36 hours, during which the coarse suspension changed to a clear, colorless solution. Cooling of this solution of 0° C. was followed by a dropwise addition of ethylene diamine (7.00 g, 1.1 equiv) over 10 minutes. The resulting solution was warmed to room temperature, diluted with absolute ethanol (200 mL) and then evaporated to dryness. The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL). The organic layer was dried (Na2SO4) and evaporated under reduced pressure. Recrystallization of the residue from boiling hexanes (500 mL) afforded pure 3 as white needles that were removed by filtration and dried in air (23.52 g, 85%). 1H NMR (300 MHz, d6-DMSO) δ ppm 7.46-7.44 (m, 2H, Ar), 7.14 (t, J=7.8 Hz, 1H, Ar), 6.45 (s, 1H, NH), 4.79 (q, J=6.6 Hz, 1H), 3.43-3.37 (s, br, 4H), 1.47 (d, J=6.6 Hz, 3H). 13C NMR (75 MHz, d6-DMSO) δ ppm 166.3, 150.0, 130.0, 129.6, 129.5, 129.2, 126.6, 77.3, 50.4 (very broad), 19.2; mp=129-130° C. (hexanes); [α]23D=−80.2° (c 1.0, EtOH) (lit.4 [α]20D=−76.4° (c 1.0, EtOH).
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25 g
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16.6 g
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600 mL
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coarse suspension
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7 g
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200 mL
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Synthesis routes and methods IV

Procedure details

58.6 (0.3089 mols) of titanium tetrachloride are dissolved in a mixture of 700 ml of absolute chloroform and 25 ml of tetrahydrofuran at 0° C. and are mixed with 35.0 g (0.1263 mols) of (-)-2-(2,6-dichlorophenoxy)-propionic acid-N-(2-aminoethyl)-amide. A solution of 74.0 g (0.6056 mols) of 4-dimethylaminopyridine is then added dropwise very slowly at 0° C. with stirring and the mixture is further stirred for 36 hours at room temperature after the solution has been added. After working up and after purification by column chromatography (silica gel-dry column, eluant: chloroform/tetrahydrofuran 3:1), 21.0 g of (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene C11H12Cl2N2O [259.1], are obtained, Mp.: 126°-127° C.: [α]D20 =-80.2° (c=1/ethanol).
[Compound]
Name
58.6
Quantity
0.3089 mol
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reactant
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700 mL
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solvent
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25 mL
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solvent
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35 g
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Synthesis routes and methods V

Procedure details

In a variation of the present process, the (-)-2-(2,6-dichlorophenoxy)-propionic acid ethylester obtained as above described, is reacted with an ethanolic solution of ammonia at room temperature and is converted into (+)-2-(2,6-dichlorophenoxy)-propionic acid amide which is difficultly soluble in ethanol. This amide is dehydrated at from 0° to 30° C. with a titanium tetrachloride/tetrahydrofurane complex and 4-methyl-morpholine in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile. By introducing hydrogen chloride at 0° C., the nitrile is then converted with ethanol in chloroform into (-)-2-(2,6-dichlorophenoxy)-propionimido acid ethylester hydrochloride. This compound is dissolved in ethanol and is cyclized by adding 1,2-diaminoethane to produce (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene. Analogously to the previous process, (-)-2-[1-(2,6-dichlorophenoxy)-ethyl]-1,3-diazacyclopent-2-ene hydrochloride is produced from the (-)-base thus obtained.
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[Compound]
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amide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
(-)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
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0 (± 1) mol
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nitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lofexidine
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Lofexidine
Reactant of Route 3
Lofexidine
Reactant of Route 4
Reactant of Route 4
Lofexidine
Reactant of Route 5
Reactant of Route 5
Lofexidine
Reactant of Route 6
Lofexidine

Citations

For This Compound
3,640
Citations
EC Gish, JL Miller, BL Honey… - Annals of …, 2010 - journals.sagepub.com
… The most common adverse event with lofexidine in the Phase 3 trial was insomnia. … clonidine with lofexidine suggest decreased incidence and severity of adverse events with lofexidine. …
Number of citations: 54 journals.sagepub.com
B Doughty, D Morgenson… - Annals of …, 2019 - journals.sagepub.com
… : This article examines the trials that led to lofexidine’s new FDA-approved indication as well … appropriate use of lofexidine for its new indication. Conclusions: Lofexidine is an effective …
Number of citations: 22 journals.sagepub.com
AM Al-Ghananeem - Journal of pharmaceutical sciences, 2009 - Elsevier
… pharmacokinetic profile of lofexidine after oral … that lofexidine has a consistent profile. Steady state seems to be reached after 2 days on lofexidine, which is consistent with the lofexidine …
Number of citations: 10 www.sciencedirect.com
E Yu, K Miotto, E Akerele, A Montgomery… - Drug and alcohol …, 2008 - Elsevier
… of lofexidine or … of lofexidine or placebo (dosed with two tablets of lofexidine and two tablets of placebo or four tablets of placebo at 08:00 h, 13:00 h, 18:00 h and 23:00 h). The lofexidine …
Number of citations: 66 www.sciencedirect.com
J Strang, J Bear, M Gossop - American Journal on Addictions, 1999 - Taylor & Francis
… from recently published trials of lofexidine in the treatment of … of clinical trials of lofexidine compared with detoxification using … Five published reports of clinical trials of lofexidine have …
Number of citations: 71 www.tandfonline.com
R Sinha, A Kimmerling, C Doebrick, TR Kosten - Psychopharmacology, 2007 - Springer
… for 4 weeks with naltrexone (50 mg daily) and lofexidine (2.4 mg bid) before entering a 4-… on lofexidine for an additional 4 weeks, while the second was tapered to placebo (Lofexidine–…
Number of citations: 142 link.springer.com
AK Kuszmaul, EC Palmer, EK Frederick - Journal of the American …, 2020 - Elsevier
… The US Food and Drug Administration recently approved lofexidine, … lofexidine versus clonidine for mitigation of opioid withdrawal symptoms and to discuss the current role of lofexidine …
Number of citations: 19 www.sciencedirect.com
G Gerra, A Zaimovic, F Giusti, C Di Gennaro… - Journal of substance …, 2001 - Elsevier
The aim of the present study is to evaluate lofexidine and clonidine, in an accelerated opiate detoxification procedure (3 days), without anaesthesia. Forty heroin-dependent individuals …
Number of citations: 78 www.sciencedirect.com
M Fishman, C Tirado, D Alam, K Gullo… - Journal of addiction …, 2019 - ncbi.nlm.nih.gov
… Lofexidine is an α 2 -adrenergic agonist that has shown evidence in several studies of … of lofexidine, this study was undertaken to further define the efficacy and safety of lofexidine for …
Number of citations: 37 www.ncbi.nlm.nih.gov
P Cushman Jr, R Forbes, W Lemer… - Alcoholism: Clinical …, 1985 - Wiley Online Library
… randomly assigned to placebo or lofexidine treatment for 48 hr … Starting 3 hr after 0.4 mg of oral lofexidine, which was given … Only one lofexidine recipient was prematurely interrupted, …
Number of citations: 114 onlinelibrary.wiley.com

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